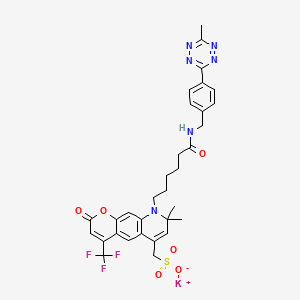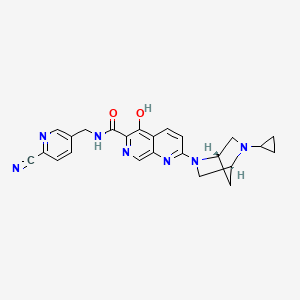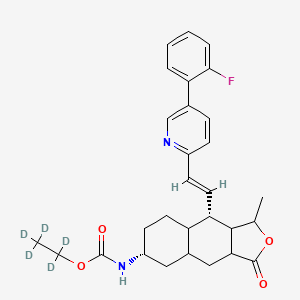
SiR-PEG4-alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SiR-PEG4-alkyne is a near-infrared rhodamine fluorescent dye containing silica and alkynyl groups. This compound is widely used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of SiR-PEG4-alkyne involves the conjugation of a rhodamine dye with a polyethylene glycol (PEG) linker and an alkyne group. The general synthetic route includes:
Preparation of Rhodamine Dye:
PEGylation: The rhodamine dye is then conjugated with a PEG linker. This step typically involves the activation of the PEG linker with a suitable leaving group, such as a tosyl or mesyl group, followed by nucleophilic substitution with the rhodamine dye.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Rhodamine Dye: Large-scale synthesis of the rhodamine dye using industrial reactors.
PEGylation in Bulk: Conjugation of the rhodamine dye with PEG linkers in large quantities.
Introduction of Alkyne Group: Large-scale introduction of the alkyne group using industrial-grade reagents and reactors
Análisis De Reacciones Químicas
Types of Reactions: SiR-PEG4-alkyne primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the formation of a triazole ring through the reaction of an azide with an alkyne in the presence of a copper catalyst .
Common Reagents and Conditions:
Reagents: Azides, copper(I) catalysts (e.g., copper sulfate and sodium ascorbate), and solvents such as dimethyl sulfoxide (DMSO) or water.
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation of the copper catalyst
Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, where the alkyne group of this compound reacts with an azide-containing molecule to form a stable triazole linkage .
Aplicaciones Científicas De Investigación
SiR-PEG4-alkyne has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids, in live cells and tissues
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, including targeted drug delivery systems and imaging probes
Industry: Applied in the production of fluorescent dyes and sensors for various industrial applications
Mecanismo De Acción
The mechanism of action of SiR-PEG4-alkyne involves its use in click chemistry reactions. The alkyne group of this compound reacts with azide-containing molecules to form a stable triazole linkage through the CuAAC reaction. This reaction is highly specific and efficient, allowing for the selective labeling and conjugation of biomolecules .
Molecular Targets and Pathways:
Molecular Targets: Azide-containing molecules, such as modified proteins, nucleic acids, and other biomolecules.
Pathways Involved: The CuAAC reaction pathway, which involves the formation of a copper-acetylide intermediate, followed by cycloaddition with an azide to form a triazole ring
Comparación Con Compuestos Similares
Alkyne-PEG4-maleimide: Another compound used in click chemistry, containing an alkyne group and a maleimide group for conjugation with thiol-containing molecules
Biotin-PEG4-alkyne: A biotinylated alkyne compound used for labeling azide-containing molecules in biological systems.
Uniqueness of SiR-PEG4-alkyne: this compound is unique due to its near-infrared fluorescence, which allows for deep tissue imaging and minimal background interference. Additionally, its PEG linker provides enhanced solubility and reduced non-specific binding, making it highly suitable for biological applications .
Propiedades
Fórmula molecular |
C38H47N3O7Si |
|---|---|
Peso molecular |
685.9 g/mol |
Nombre IUPAC |
3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxo-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]spiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |
InChI |
InChI=1S/C38H47N3O7Si/c1-8-16-44-18-20-46-22-23-47-21-19-45-17-15-39-36(42)27-9-12-30-33(24-27)38(48-37(30)43)31-13-10-28(40(2)3)25-34(31)49(6,7)35-26-29(41(4)5)11-14-32(35)38/h1,9-14,24-26H,15-23H2,2-7H3,(H,39,42) |
Clave InChI |
CVDBHPWKTKBFEX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCC#C)C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















